Nafoxidine

Catalog No.
S536604
CAS No.
1845-11-0
M.F
C29H31NO2
M. Wt
425.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafoxidine

CAS Number

1845-11-0

Product Name

Nafoxidine

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

Molecular Formula

C29H31NO2

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C29H31NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3

InChI Key

JEYWNNAZDLFBFF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Hydrochloride, Nafoxidine, Nafoxidine, Nafoxidine Hydrochloride, U 11,100A, U 11000A, U-11,100A, U-11000A, U11,100A, U11000A

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

The exact mass of the compound Nafoxidine is 425.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nafoxidine (CAS 1845-11-0) is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class. Structurally distinguished by its rigid dihydronaphthalene core, it serves as a critical pharmacological tool for estrogen receptor (ER) profiling, multidrug resistance (MDR) research, and SERM scaffold development[1]. Available as a free base or a highly water-soluble hydrochloride salt (CAS 1847-63-8), Nafoxidine exhibits robust solubility in standard laboratory solvents like DMSO (up to 25 mg/mL) . In procurement contexts, it is primarily sourced for in vitro endocrine models and oncology research where prolonged nuclear retention and specific ER-independent off-target activities are required.

Substituting Nafoxidine with more common triphenylethylene SERMs like Tamoxifen or Clomifene introduces significant structural and pharmacological liabilities. Tamoxifen and Clomifene possess an open alkene backbone, making them susceptible to E/Z isomerization; Clomifene itself is commercially supplied as a mixed formulation of two distinct isomers (zuclomifene and enclomifene) with opposing estrogenic effects [1]. Nafoxidine’s locked dihydronaphthalene ring system physically prevents this isomerization, providing a single, stable geometric conformation that guarantees batch-to-batch reproducibility in sensitive binding assays [2]. Furthermore, Nafoxidine exhibits distinct off-target profiles, such as stronger P-glycoprotein (Pgp) inhibition in ER-negative cells, which are lost or diminished if a generic SERM is used as a substitute [3].

Elimination of E/Z Isomerization Variability via Locked Core Structure

Unlike open-chain triphenylethylenes, Nafoxidine features a dihydronaphthalene core that physically prevents cis/trans (E/Z) isomerization. While Clomifene is typically supplied as a non-racemic mixture of zuclomifene (~38%) and enclomifene (~62%), and Tamoxifen is vulnerable to photo-isomerization, Nafoxidine maintains a single stable geometry [1]. This structural rigidity ensures consistent spatial orientation of the amine-bearing side chain, which is critical for reproducible ER-alpha/beta docking.

Evidence DimensionIsomeric stability and composition
Target Compound DataNafoxidine (100% conformationally locked, 0% E/Z drift)
Comparator Or BaselineClomifene (~38/62% isomer mixture) / Tamoxifen (isomerization-prone)
Quantified DifferenceEliminates the ~62/38% isomeric variability inherent to baseline clomifene substitutes.
ConditionsStandard laboratory storage and in vitro assay conditions

Procurement of Nafoxidine ensures absolute structural homogeneity, eliminating the confounding variable of shifting isomer ratios in sensitive receptor-binding assays.

Stronger P-glycoprotein (Pgp) Modulation in ER-Negative Models

Beyond its classical ER binding, Nafoxidine demonstrates pronounced ER-independent pharmacological activity, particularly in multidrug resistance models. In ER-negative T-lymphoblastic leukemia cells (CCRF/CEM and CCRF/VCR 1000), Nafoxidine exhibited the highest cytotoxicity and Pgp pump inhibition among tested SERMs [1]. It effectively inhibited rhodamine 123 efflux at sub-cytotoxic concentrations, outperforming both Tamoxifen and Clomifene in reversing vincristine resistance.

Evidence DimensionPgp pump inhibition and ER-negative cytotoxicity
Target Compound DataNafoxidine (Highest Pgp inhibition and cytotoxicity)
Comparator Or BaselineTamoxifen and Clomifene (Lower relative activity)
Quantified DifferenceNafoxidine ranks as the most active modulator of Pgp efflux among the tested triphenylethylene SERMs.
ConditionsCCRF/VCR 1000 vincristine-resistant cell line (Rhodamine 123 efflux assay)

For researchers studying MDR reversal, Nafoxidine provides a more potent baseline scaffold than Tamoxifen for inhibiting Pgp-mediated drug efflux.

Prolonged Nuclear Retention and Distinct Association Kinetics

Nafoxidine exhibits a highly specific kinetic profile when binding to the estrogen receptor ligand-binding domain. Surface plasmon resonance (SPR) analysis reveals that Nafoxidine associates with the ER at a rate of 2–6 × 10^3 M−1 s−1, which is approximately 500-fold slower than natural agonists like 17β-estradiol[1]. Despite this slower association, Nafoxidine is characterized by exceptionally long nuclear retention times, often maintaining receptor occupancy for 24 to 48 hours [2].

Evidence DimensionER Association Rate and Nuclear Retention
Target Compound DataNafoxidine (2–6 × 10^3 M−1 s−1; 24–48 hr retention)
Comparator Or Baseline17β-estradiol (1–6 × 10^6 M−1 s−1; short retention)
Quantified Difference~500-fold slower association rate but significantly extended nuclear retention duration.
ConditionsSurface plasmon resonance (SPR) biosensor assay and in vivo nuclear tracking

The extended nuclear retention makes Nafoxidine highly suitable for long-duration cell culture studies requiring sustained receptor blockade without frequent media changes.

Structural Baseline for Novel SERM Development

Because of its locked dihydronaphthalene core, Nafoxidine is a highly suitable starting material or benchmark when designing non-isomerizable SERMs (such as Lasofoxifene derivatives). It allows medicinal chemists to evaluate side-chain modifications without the confounding variable of E/Z isomeric mixtures present in tamoxifen analogs[1].

P-glycoprotein (Pgp) Efflux Inhibition Assays

Nafoxidine is highly effective as a positive control or primary investigational compound in multidrug resistance (MDR) oncology models. Its stronger ability to block Pgp pumps at sub-cytotoxic concentrations makes it specifically useful for reversing vincristine resistance in ER-negative cell lines[2].

Long-Duration Estrogen Receptor Occupancy Studies

For in vitro assays requiring prolonged ER-alpha/beta modulation, Nafoxidine is procured to leverage its 24-48 hour nuclear retention. This extended occupancy minimizes the need for continuous redosing in extended cell cultures, ensuring stable and uninterrupted receptor blockade [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

425.235479232 Da

Monoisotopic Mass

425.235479232 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4RIY10WM82

Related CAS

1847-63-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nafoxidine is a triphenylethylene nonsteroidal agent that acts as a partial estrogen antagonist. Nafoxidine competes with endogenous estrogen for binding to specific estrogen receptors. This agent also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF); paradoxically, it may enhance angiogenesis in uterine tissue. Nafoxidine also induces oxidative stress, protein kinase C and calcium signaling. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Pictograms

Health Hazard

Health Hazard

Other CAS

1845-11-0

Wikipedia

Nafoxidine

Dates

Last modified: 07-15-2023

Effects of nafoxidine and oestriol on the oestradiol-induced activation of rat liver tryptophan oxygenase and tyrosine aminotransferase and increase in uterine weight

A D Hamburger
PMID: 21043251   DOI: 10.1016/0006-2952(81)90347-6

Abstract




Development of concise two-step catalytic approach towards lasofoxifene precursor nafoxidine

Carin C C Johansson Seechurn, Ivana Gazić Smilović, Thomas Colacot, Antonio Zanotti-Gerosa, Zdenko Časar
PMID: 29678534   DOI: 10.1016/j.bmc.2018.04.021

Abstract

We have elaborated a two-step catalytic approach to nafoxidine, a key precursor to lasofoxifene. Firstly, an efficient α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene was developed, which operates at low 0.1 mol% Pd-132 catalyst loading in the presence of 1.9 equivalents of sodium tert-butoxide at 60 °C in 1,4-dioxane and provides 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one in 90% yield. Secondly, we have demonstrated that 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one can be converted to nafoxidine in 61% yield via CeCl
promoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium, which is formed in-situ from the corresponding arylbromide precursor and n-butyllithium. Altogether, the shortest two-step approach to nafoxidine from simple tetralone commodity starting material has been developed with overall 55% yield. The developed synthetic approach to nafoxidine has several beneficial aspects over the one used in the synthetic route primarily developed for the preparation of lasofoxifene.


Prediction of ligand binding affinity using a multiple-conformations-multiple-protonation scheme: application to estrogen receptor α

Miho Y Mizutani, Yoshihiro Takamatsu, Tazuko Ichinose, Akiko Itai
PMID: 22293477   DOI: 10.1248/cpb.60.183

Abstract

A fast method that can predict the binding affinities of chemicals to a target protein with a high degree of accuracy will be very useful in drug design and regulatory science. We have been developing a scoring function for affinity prediction, which can be applied to extensive protein systems, and also trying to generate a prediction scheme that specializes in each target protein, with as high a predictive power as possible. In this study, we have constructed a prediction scheme with target-specific scores for estimating ligand-binding affinities to human estrogen receptor α (ERα), considering the major conformational change between agonist- and antagonist-bound forms and the change in protonation states of histidine at the ligand-binding site. The generated scheme calibrated with fewer training compounds (23 for the agonist-bound form, 17 for the antagonist-bound form) demonstrated good predictive power (a predictive r(2) of 0.83 for 154 validation compounds); this was also true for compounds with frameworks that were quite different from those of the training compounds. Our prediction scheme will be useful in drug development targeting ERα and in primary screening of endocrine disruptors, and provides a successful method of affinity prediction considering the major conformational changes in a protein.


Comparison of the antiproliferative properties of antiestrogenic drugs (nafoxidine and clomiphene) on glioma cells in vitro

Gökçen Yaz, Selda Kabadere, Pnar Oztopçu, Ramazan Durmaz, Ruhi Uyar
PMID: 15289732   DOI: 10.1097/01.coc.0000071945.15623.c6

Abstract

The antitumoral activity of nonsteroidal antiestrogens on C6 and low passage of human glioma cells was investigated. Tamoxifen and its metabolite, 4-hydroxytamoxifen, did not influence viability of the human cells, but tamoxifen had a limited antiproliferative effect on C6 cells (IC50: 49 micromol/l). The derivatives of tamoxifen, nafoxidine and clomiphene, caused reduction of living cell number in a dose-dependent manner. These two drugs showed differences in their potency following 24-hour incubation in a humidified atmosphere with 37 degrees C and 5% CO2. Obtained from a tetrazolium-formazan growth rate assay, IC50 of nafoxidine for C6 cells was calculated as 44 micromol/l and for the human cells as 16.5 micromol/l. The calculated IC50 dose of clomiphene for C6 is 16 micromol/l and for the human cells 13 micromol/l. Compared to the other drugs we used, it is clear that clomiphene is the most efficient inhibitor of C6 and the human glioma cells. These preliminary results suggest that nafoxidine and clomiphene possess antiproliferative effect on two different sources of glioma cells and therefore, instead of tamoxifen, multiple activities of these drugs may enable their use in combination therapy of glioblastoma malignancies.


Role of protein kinase C-dependent signaling pathways in the antiangiogenic properties of nafoxidine

Mariana S De Lorenzo, Hernan G Farina, Daniel F Alonso, Daniel E Gomez
PMID: 15274349   DOI:

Abstract

We analyzed the effect of nafoxidine on the earlier biological processes of angiogenesis and explored the role of different signaling pathways involved in the in vitro response of endothelial cells (HUVEC). Nafoxidine significantly inhibited adhesion, spreading, migration and invasion of HUVEC at concentrations ranging from 1 to 2.5 microM. Endothelial cord formation on Matrigel was inhibited by nafoxidine and cotreatment with phorbol-12-myristate-13-acetate (PMA) clearly prevented the antiangiogenic effect of the antiestrogen. On the contrary, cotreatment with the PKC inhibitor bisindolylmaleimide potentiated inhibition of cord formation. PMA also inhibited the nafoxidine-induced secretion of metalloproteinase-2 and tissue inhibitor of metalloproteinases-1 in HUVEC monolayers. Cotreatment with the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine and the cAMP analog N6,2'-o-dibutyryladenosine 3',5'-cyclic monophosphate prevented the inhibition of endothelial cord formation induced by nafoxidine. Our work presents evidence about the signaling pathways involved in the antiangiogenic effect of nafoxidine, suggesting that PKC-dependent signaling pathways are essential in angiogenesis during endothelial cord formation.


Multifactorial activities of nonsteroidal antiestrogens against leukemia

Tamar Hayon, Lena Atlas, Etti Levy, Alexander Dvilansky, Ofer Shpilberg, Ilana Nathan
PMID: 14585326   DOI: 10.1016/s0361-090x(03)00102-8

Abstract

The antileukemic activity of nonsteroidal antiestrogens was investigated. Tamoxifen, clomiphene and nafoxidine caused a decrease in viability of the estrogen receptor-negative T-lymphoblastic leukemia cell line CCRF/CEM, nafoxidine being the most active. A combination of clomiphene and genistein resulted in a synergistic cytotoxic effect when applied to Molt-3, another T-lymphblastic leukemic cell line. The antiestrogens arrested the cells at G(0)/G(1) phase and induced apoptosis. Using the CCRF/VCR(1000) cell line, which is resistant to vincristine, it was observed that the effect of nafoxidine on modulating drug resistance was manifested at a lower concentration than that causing a direct cytotoxic effect. Nafoxidine inhibited the Pgp pump activity as measured by rhodamine 123 efflux. Combination with verapamil was found to be more effective in abrogating the pump activity. This study points to the multifactorial activities of nonsteroidal antiestrogens against lymphoblastic leukemia and implies their potential use in clinical treatment as antileukemic drugs.


Genistein effects on growth and cell cycle of Candida albicans

A Yazdanyar, M Essmann, B Larsen
PMID: 11287745   DOI: 10.1007/BF02256407

Abstract

Microbial virulence is generally considered to be multifactorial with infection resulting from the sum of several globally regulated virulence factors. Estrogen may serve as a signal for global virulence induction in Candida albicans. Nonsteroidal estrogens and estrogen receptor antagonists may therefore have interesting effects on yeast and their virulence factors. Growth of C. albicans was monitored by viable plate counts at timed intervals after inoculation into yeast nitrogen broth plus glucose. To determine if increased growth of yeast in the presence of estradiol was due to tyrosine kinase-mediated signaling, we measured growth in the presence of genistein, estradiol or genistein plus estradiol and compared these conditions to controls, which were not supplemented with either compound. Unexpectedly, genistein stimulated growth of C. albicans. In addition, genistein was found to increase the rate of germination (possibly reflecting release from G(0) into G(1) cell cycle phase) and also increased Hsp90 expression, demonstrated by a dot blot technique which employed a commercial primary antibody detected with chemiluminescence with horseradish peroxidase-labeled secondary antibody. These biological effects may be attributable to genistein's activity as a phytoestrogen. In contrast, nafoxidine suppressed growth of Candida and mildly diminished Hsp90 expression. This study raises the possibility of receptor cross-talk between estrogen and isoflavinoid compounds, and antiestrogens which may affect the same signaling system, though separate targets for each compound were not ruled out.


Nafoxidine modulates the expression of matrix-metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinases-1 (TIMP-1) in endothelial cells

M S De Lorenzo, D F Alonso, D E Gomez
PMID: 10769686   DOI:

Abstract

During angiogenesis, proteases and their inhibitors interact in the remodelling of the basement membrane. It has been demonstrated that nafoxidine has antiangiogenic activity in the chick egg chorioallantoic membrane assay, but the precise mechanism of action is unknown. We have analyzed the effect of the partial estrogen antagonist nafoxidine on human umbilical vein endothelial cells (HUVEC). Our data indicated that in nafoxidine-treated endothelial cells MMP-2 was activated. Nafoxidine upregulated, in a dose-dependent manner, the secretion of a 66 kDa TIMP-1 dimer, that lacks anti-MMP activity and inhibited angiogenesis in the endothelial cord formation assay. We can postulate that nafoxidine induces an increase in TIMP-1, which has antiangiogenic activity in the late stages of tube formation, independent of its capacity to inhibit MMPs.


Inhibition of volume-regulated anion channels in cultured endothelial cells by the anti-oestrogens clomiphene and nafoxidine

C Maertens, G Droogmans, P Chakraborty, B Nilius
PMID: 11156570   DOI: 10.1038/sj.bjp.0703786

Abstract

1. We have used the whole-cell patch clamp technique to study the effect of the partial anti-oestrogens clomiphene and nafoxidine, the pure anti-oestrogens ICI 182,780 and RU 58,668 and the oestrogen ss-estradiol, on the volume-regulated anion channel (VRAC) in cultured pulmonary artery endothelial (CPAE) cells. 2. In contrast to the pure anti-oestrogens and ss-estradiol, clomiphene and nafoxidine potently inhibited the volume-sensitive chloride current, I(Cl,swell), activated by challenging CPAE cells with a 25% hypotonic solution. For clomiphene, the estimated IC(50) and Hill coefficient were 1.03+/-0.14 microM and 1.40+/-0.21 respectively. In the case of nafoxidine, these values were 1.61+/-0.29 microM and 1.24+/-0.19. 3. The inhibition induced by the pure enantiomers of clomiphene, zuclomiphene and enclomiphene, was not different from that of the racemic mixture, indicating that the interaction between clomiphene and VRAC is not stereoselective. 4. Clomiphene and nafoxidine inhibited proliferation of CPAE cells. Half-maximal inhibition was found at 1.98+/-0.17 and 1.66+/-0.21 microM respectively, concentrations similar to those for half-maximal block of VRAC. 5. In conclusion, the nonsteroidal partial anti-oestrogens nafoxidine and clomiphene are potent inhibitors of volume-regulated anion channels. The inhibition by clomiphene is not stereoselective and occurs at concentrations close to therapeutically relevant concentrations. Finally, both drugs inhibit the proliferation of endothelial cells.


Evaluation and mode of action of nonsteroidal antiestrogens

M R Prasad, M S Sankaran
PMID: 12259719   DOI:

Abstract




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